Thiophene, 2-formyl-2,3-dihydro-
CAS No.: 290354-70-0
Cat. No.: VC20276181
Molecular Formula: C5H6OS
Molecular Weight: 114.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 290354-70-0 |
---|---|
Molecular Formula | C5H6OS |
Molecular Weight | 114.17 g/mol |
IUPAC Name | 2,3-dihydrothiophene-2-carbaldehyde |
Standard InChI | InChI=1S/C5H6OS/c6-4-5-2-1-3-7-5/h1,3-5H,2H2 |
Standard InChI Key | QWTALAUIEVWIGR-UHFFFAOYSA-N |
Canonical SMILES | C1C=CSC1C=O |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Basic Properties
Thiophene, 2-formyl-2,3-dihydro- is defined by the molecular formula C₅H₆OS and a molecular weight of 114.166 g/mol . Its IUPAC name, 2-formyl-2,3-dihydrothiophene, reflects the presence of a formyl group (-CHO) at the 2-position of a partially saturated thiophene ring. The dihydro modification indicates the reduction of one double bond in the thiophene ring, resulting in a hybrid structure that combines aromatic and aliphatic characteristics.
Spectroscopic and Crystallographic Data
The compound’s InChIKey (QWTALAUIEVWIGR-UHFFFAOYSA-N) serves as a unique identifier for its 3D conformation . While crystallographic data for this specific derivative remain unpublished, analogous thiophene structures exhibit planar geometries in the aromatic regions, with slight puckering in the saturated carbons. Nuclear magnetic resonance (NMR) studies of similar dihydrothiophenes reveal distinct shifts for the formyl proton (δ 9.8–10.2 ppm) and olefinic protons (δ 5.5–6.5 ppm) .
Comparative Structural Analysis
The following table summarizes key structural features of thiophene, 2-formyl-2,3-dihydro- alongside related derivatives:
Property | Thiophene, 2-formyl-2,3-dihydro- | 2-Thiophenecarboxaldehyde | 2,3-Dihydrothiophene |
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Molecular Formula | C₅H₆OS | C₅H₄OS | C₄H₆S |
Degree of Unsaturation | 3 | 4 | 2 |
Functional Groups | Formyl, dihydro | Formyl | Dihydro |
Aromatic Character | Partial | Full | Non-aromatic |
Synthesis and Reaction Pathways
Electrophilic Formylation of Dihydrothiophene
A patented method (CN111777590A) describes the synthesis of 2-thiophenecarboxaldehyde via electrophilic substitution using thiophene, N,N-dimethylformamide (DMF), and thionyl chloride (SOCl₂) . Although this process primarily yields the fully aromatic aldehyde, minor modifications—such as partial hydrogenation—could theoretically produce 2-formyl-2,3-dihydrothiophene. Key reaction parameters include:
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Temperature: 20–30°C during SOCl₂ addition, followed by heating to 70–85°C
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Molar Ratios: Thiophene : DMF : SOCl₂ ≈ 1 : 1.4 : 1.2
Alternative Synthetic Routes
The acylation of dihydrothiophenes with formylating agents like dichloromethyl methyl ether (Cl₂CHOCH₃) under Friedel-Crafts conditions represents a plausible pathway . Computational studies suggest that the electron-donating effects of the dihydro moiety activate the 2-position for electrophilic attack, favoring formylation over other substitution patterns.
Physicochemical Properties and Reactivity
Thermal Stability and Phase Behavior
Experimental data for thiophene, 2-formyl-2,3-dihydro- remain limited, but extrapolations from similar compounds suggest:
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Boiling Point: Estimated 200–250°C (based on molecular weight and polarity)
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Melting Point: Likely <50°C due to reduced symmetry compared to fully saturated analogs
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Solubility: Moderate polarity predicts solubility in dichloromethane, THF, and DMSO
Chemical Reactivity Profile
The formyl group enables diverse transformations:
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Nucleophilic Addition: Reaction with amines to form Schiff bases (R–N=CH–Thiophene)
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Reduction: Conversion to hydroxymethyl derivatives using NaBH₄ or LiAlH₄
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Cycloadditions: Participation in Diels-Alder reactions via the dihydro moiety’s conjugated diene system
Future Research Directions
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Spectroscopic Benchmarking: High-resolution FT-IR and Raman studies to establish reference spectra
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Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral dihydrothiophenes
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In Silico ADMET Profiling: Predictive modeling of bioavailability and metabolic pathways
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